molecular formula CF3HgI B13424709 Mercury, iodo(trifluoromethyl)- CAS No. 421-11-4

Mercury, iodo(trifluoromethyl)-

Katalognummer: B13424709
CAS-Nummer: 421-11-4
Molekulargewicht: 396.50 g/mol
InChI-Schlüssel: BWFODGQUQSTNME-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mercury, iodo(trifluoromethyl)-, also known as CF₃HgI, is an organomercury compound with a molecular weight of 396.50 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive characteristics.

Vorbereitungsmethoden

The synthesis of Mercury, iodo(trifluoromethyl)- typically involves the reaction of trifluoromethyl iodide (CF₃I) with mercury. One common method is the reaction of trifluoromethyl iodide with mercury in the presence of a catalyst, such as copper, under controlled conditions . The reaction conditions often require careful temperature and pressure control to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Mercury, iodo(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl iodide, copper catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Mercury, iodo(trifluoromethyl)- is used in several scientific research applications:

Wirkmechanismus

The mechanism by which Mercury, iodo(trifluoromethyl)- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Mercury, iodo(trifluoromethyl)- can be compared with other trifluoromethylated compounds, such as:

The uniqueness of Mercury, iodo(trifluoromethyl)- lies in its combination of the trifluoromethyl group with mercury, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

421-11-4

Molekularformel

CF3HgI

Molekulargewicht

396.50 g/mol

IUPAC-Name

iodo(trifluoromethyl)mercury

InChI

InChI=1S/CF3.Hg.HI/c2-1(3)4;;/h;;1H/q;+1;/p-1

InChI-Schlüssel

BWFODGQUQSTNME-UHFFFAOYSA-M

Kanonische SMILES

C(F)(F)(F)[Hg]I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.